Ethyl 2-(hydroxyimino)-3-oxobutanoate

Process Chemistry Yield Optimization Synthetic Methodology

This ethyl 2-(hydroxyimino)-3-oxobutanoate is the non-negotiable cimetidine intermediate with a validated synthesis pathway delivering near-quantitative yield (99%). Its dual keto-oxime reactivity enables efficient heterocycle construction, while its solid form (mp 51–58°C) ensures precise automated dispensing in solid-phase peptide synthesis. Unlike liquid analogues, this oxime ester suppresses epimerization in carbodiimide-mediated couplings, critical for high-purity peptides. With comprehensive GHS documentation (H302/H312/H315/H319), it streamlines GLP/GMP procurement and regulatory compliance.

Molecular Formula C6H9NO4
Molecular Weight 159.14 g/mol
CAS No. 5408-04-8
Cat. No. B1418093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(hydroxyimino)-3-oxobutanoate
CAS5408-04-8
Molecular FormulaC6H9NO4
Molecular Weight159.14 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=C(C)O)N=O
InChIInChI=1S/C6H9NO4/c1-3-11-6(9)5(7-10)4(2)8/h8H,3H2,1-2H3/b5-4+
InChIKeyHVTHITHXCDMTDK-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(hydroxyimino)-3-oxobutanoate (CAS 5408-04-8): Key Intermediate for Pharmaceutical and Peptide Synthesis


Ethyl 2-(hydroxyimino)-3-oxobutanoate (CAS 5408-04-8) is a specialized keto-oxime ester building block [1] with the molecular formula C6H9NO4 and a molecular weight of 159.14 g/mol . This compound is characterized by the presence of both an electrophilic ketone and a nucleophilic oxime functional group, enabling its versatile application in organic synthesis . It is commercially available as a solid with a typical melting point range of 51-58°C and a density of 1.22 g/cm³ .

Ethyl 2-(hydroxyimino)-3-oxobutanoate (5408-04-8): Why Analogue Substitution Is Not a Viable Option


The specific substitution pattern of ethyl 2-(hydroxyimino)-3-oxobutanoate is non-negotiable for its established downstream applications. While other oxime esters exist, simple substitution with a smaller analogue like ethyl 2-(hydroxyimino)propanoate (CAS 20591-87-1) or a precursor like ethyl acetoacetate (CAS 141-97-9) would fail to meet critical process requirements. This is because the compound's unique reactivity profile is essential for its role as a specific intermediate in the synthesis of high-value pharmaceuticals like cimetidine and for its function as a racemization-suppressing additive in complex peptide couplings . The following quantitative evidence details the specific performance metrics where this compound demonstrates differentiation.

Ethyl 2-(hydroxyimino)-3-oxobutanoate (5408-04-8): Head-to-Head Evidence Guide for Procurement Decisions


Quantified Synthetic Efficiency: 99% Yield vs. 88.9% Yield for a Key Analogue

Under comparable conditions, the synthesis of ethyl 2-(hydroxyimino)-3-oxobutanoate from ethyl acetoacetate achieves a near-quantitative yield of 99%, as reported in optimized procedures . This is a significant and quantifiable improvement over the synthesis of a close structural analogue, ethyl (2E)-2-(hydroxyimino)propanoate (CAS 250602-55-2), which is reported to proceed with an 88.9% yield under similar nucleophilic addition conditions [1]. The 10.1% absolute increase in yield represents a critical efficiency gain for large-scale or multi-step synthesis planning.

Process Chemistry Yield Optimization Synthetic Methodology

Validated Downstream Utility: Essential Intermediate for the H2-Antagonist Cimetidine

This compound's procurement value is anchored in its established, high-volume use as a key intermediate in the synthesis of cimetidine , a widely prescribed histamine H2-receptor antagonist. In contrast, closely related analogues, such as the smaller ethyl 2-(hydroxyimino)propanoate or the precursor ethyl acetoacetate, are not suitable for this specific synthetic pathway [1]. The specific carbon backbone of ethyl 2-(hydroxyimino)-3-oxobutanoate is essential for constructing the pharmacophore of the final drug substance.

Pharmaceutical Intermediates API Synthesis Cimetidine

Superior Physical Form for Handling and Formulation: Solid vs. Liquid Precursor

Unlike its liquid precursor, ethyl acetoacetate, which has a boiling point of 179-181 °C , ethyl 2-(hydroxyimino)-3-oxobutanoate is a solid at ambient temperature, with a reported melting point range of 51-58 °C . This solid-state property offers distinct handling, storage, and formulation advantages, particularly in automated solid-phase peptide synthesis (SPPS) or when precise gravimetric dispensing is required. The transformation from a volatile liquid to a stable, weighable solid reduces solvent exposure and improves accuracy in laboratory and pilot-scale operations.

Solid-Phase Synthesis Material Handling Formulation Science

Quantified Safety Profile: Enables Risk Assessment and Safe Handling Protocols

A complete and quantified safety profile, based on the Globally Harmonized System (GHS), is available for this compound, enabling a formal risk assessment [1]. It is classified with specific hazard statements including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) [1]. This is in contrast to some other oxime-based coupling additives, such as Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate), which is specifically marketed for its non-explosive properties compared to traditional benzotriazole reagents . Having explicit, quantified hazard data is a prerequisite for compliant procurement, storage, and use in any regulated industrial or academic environment.

Chemical Safety GHS Classification Lab Safety

Ethyl 2-(hydroxyimino)-3-oxobutanoate (5408-04-8): Evidence-Based Application Scenarios for Procurement


Scenario 1: High-Volume Production of Cimetidine and Related APIs

Procurement for this scenario is driven by the compound's validated and irreplaceable role as an intermediate in the cimetidine synthesis pathway . The decision to use this specific compound, rather than a close analogue, is justified by the established process chemistry that dictates its specific carbon skeleton is required. Furthermore, the near-quantitative synthetic yield (99%) ensures process efficiency at scale, making it the economically and technically preferred choice for manufacturing this essential medicine.

Scenario 2: Automated Peptide Synthesis Requiring Racemization Control

In automated solid-phase peptide synthesis (SPPS), the compound's solid physical form (mp 51-58 °C) provides a distinct advantage over liquid analogues like ethyl acetoacetate. It can be accurately and safely dispensed by robotic synthesizers. Furthermore, as a member of the oxime ester class, it is known to function as an additive that suppresses epimerization during carbodiimide-mediated couplings , a critical quality attribute for producing high-purity peptides. This combination of physical and chemical properties makes it a logical choice for procurement in core peptide synthesis facilities.

Scenario 3: Synthesis of Complex Heterocycles and Fine Chemicals

The compound's dual electrophilic (ketone) and nucleophilic (oxime) character makes it a powerful building block for constructing complex heterocyclic scaffolds . In a research or kilo-lab setting, procurement is justified over simpler analogues because it provides a higher level of functional group density in a single, commercially available reagent. The 99% synthetic yield in its own preparation also suggests a high degree of reactivity and reliability as a starting material for exploratory chemistry, reducing the risk of failed syntheses and conserving valuable research time.

Scenario 4: Regulated Laboratory Environments Requiring Full Safety Documentation

Institutional procurement in a GLP/GMP environment or a large corporate R&D center requires complete, verifiable safety data. The selection of this compound is facilitated by its comprehensive and publicly available GHS hazard profile, which includes specific hazard codes (H302, H312, H315, H319) . This stands in contrast to lesser-known or poorly characterized analogues for which such documentation may be incomplete or proprietary. The availability of this data streamlines the approval process for purchase, storage, and use, thereby reducing administrative friction and ensuring regulatory compliance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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